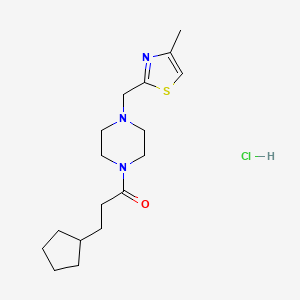
3-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C17H28ClN3OS and its molecular weight is 357.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound contains a piperazine and a thiazole moiety. Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1 . Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . The specific targets of this compound would depend on the exact configuration and functional groups present.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s physiological conditions. Piperazine derivatives are generally well absorbed and distributed throughout the body . The compound’s metabolism and excretion would depend on its specific structure and the body’s enzymatic capabilities.
生物活性
The compound 3-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activity. This article aims to explore its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Structure
The molecular formula of this compound is C15H22N2S with a molecular weight of approximately 282.42 g/mol. The compound features a cyclopentyl group, a thiazole moiety, and a piperazine ring, contributing to its diverse interactions with biological targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 282.42 g/mol |
| Molecular Formula | C₁₅H₂₂N₂S |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazole derivatives possess significant antifungal and antibacterial properties. For instance, thiazole-based compounds can inhibit the growth of various pathogens, potentially through disruption of cell wall synthesis or interference with metabolic pathways .
- CNS Activity : The presence of the piperazine ring suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in relation to anxiety and depression disorders .
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiazole derivatives, including those structurally related to our compound. The results indicated that certain derivatives exhibited up to 100% inhibition against specific fungal strains, outperforming traditional antifungals like azoxystrobin .
Neuropharmacological Effects
Research focusing on piperazine derivatives revealed their potential as muscarinic receptor antagonists, which are implicated in treating neurological disorders such as Alzheimer's disease. These compounds demonstrated significant binding affinity and selectivity towards M4 muscarinic receptors, suggesting therapeutic applications in cognitive dysfunction .
In Vitro Studies
In vitro studies have assessed the cytotoxicity and selectivity of thiazole-containing compounds. For example, compounds were screened against various cancer cell lines, showing promising results with IC50 values indicating effective inhibition at low concentrations .
In Vivo Studies
Preclinical trials have demonstrated the efficacy of similar compounds in animal models. The administration of thiazole derivatives resulted in notable improvements in behavioral assays related to anxiety and depression, indicating their potential for CNS-related applications .
特性
IUPAC Name |
3-cyclopentyl-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3OS.ClH/c1-14-13-22-16(18-14)12-19-8-10-20(11-9-19)17(21)7-6-15-4-2-3-5-15;/h13,15H,2-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFKSOWDSLVZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)CCC3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













